Petromyzonol 24-Sulfate Sodium Salt

Übersicht

Beschreibung

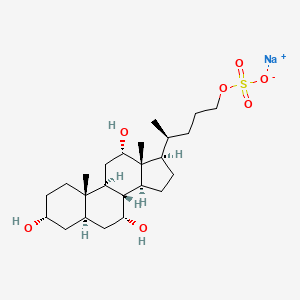

Petromyzonol 24-Sulfate Sodium Salt is a bile salt derivative isolated from the sea lamprey (Petromyzon marinus) ammocoete (larval form). This compound is known for its role as a spawning chemoattractant for the sea lamprey . It has the molecular formula C24H41NaO7S and a molecular weight of 496.63 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Petromyzonol 24-Sulfate Sodium Salt typically involves the sulfation of petromyzonol, a bile alcohol. The reaction conditions often include the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is carried out in an organic solvent such as pyridine or dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve the extraction of petromyzonol from sea lamprey larvae, followed by chemical sulfation. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Petromyzonol 24-Sulfate Sodium Salt undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiolates.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Petromyzonol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Petromyzonol 24-Sulfate Sodium Salt has a wide range of applications:

- Chemistry : Used as a model compound for studying bile salt chemistry and reactions.

- Biology : Investigated for its role as a spawning chemoattractant in sea lampreys, influencing their migratory patterns.

- Industry : Employed in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.

The primary biological activities include:

- Chemoattraction : Acts as a pheromone guiding adult sea lampreys during reproductive migrations.

- Behavioral Influence : Enhances the attraction of ovulated females to males, significantly impacting their spawning behavior .

Research Findings and Case Studies

Several studies have explored the biological activity and potential applications of this compound:

- Olfactory Response Studies :

- Pheromone Mimicry and Control :

- Comparative Efficacy :

Wirkmechanismus

The mechanism of action of Petromyzonol 24-Sulfate Sodium Salt involves its interaction with specific receptors in the olfactory system of sea lampreys. This interaction triggers a signaling cascade that leads to the attraction of the lampreys to spawning sites. The molecular targets include olfactory receptors and associated G-protein coupled pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cholic Acid: Another bile acid with similar amphiphilic properties.

Deoxycholic Acid: A secondary bile acid with similar chemical reactivity.

Taurocholic Acid: A bile salt with a taurine conjugate instead of a sulfate group.

Uniqueness

Petromyzonol 24-Sulfate Sodium Salt is unique due to its specific role as a chemoattractant in sea lampreys, which is not observed in other bile acids or salts. Its structure also allows for unique chemical modifications and applications in various fields .

Biologische Aktivität

Petromyzonol 24-Sulfate Sodium Salt, a bile salt derivative from the sea lamprey (Petromyzon marinus), has garnered attention due to its unique biological activities, particularly as a spawning chemoattractant. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is characterized by a sulfate group at the C-24 position of the petromyzonol molecule, which is critical for its biological function.

- CAS Number : 1271318-61-6

- Source : Isolated from the larval stage of sea lampreys, this compound plays a pivotal role in their reproductive behavior.

This compound functions as a chemoattractant by interacting with specific olfactory receptors in sea lampreys. The mechanism involves:

- Receptor Interaction : It binds to olfactory receptors, triggering a signaling cascade that leads to behavioral responses associated with spawning.

- Concentration Sensitivity : Studies indicate that it elicits significant olfactory responses at sub-nanomolar concentrations, demonstrating high potency in attracting adult lampreys to spawning sites .

Biological Activity

The primary biological activity of this compound includes:

- Chemoattraction : It serves as a pheromone that guides adult sea lampreys during their reproductive migrations.

- Behavioral Influence : The compound influences spawning behavior by enhancing the attraction of ovulated females to males .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar bile acids:

| Compound | Role/Activity | Unique Features |

|---|---|---|

| Cholic Acid | Bile acid involved in digestion | General digestive functions |

| Deoxycholic Acid | Secondary bile acid | More hydrophobic properties |

| Taurocholic Acid | Bile salt with taurine | Different conjugation |

| Petromyzonol 24-Sulfate | Chemoattractant for sea lampreys | Specific role in spawning behavior |

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Olfactory Response Studies : Research shows that this compound can elicit considerable olfactory responses in sea lampreys, indicating its effectiveness as a signaling molecule. For instance, a study demonstrated that variations in the molecular structure could affect olfactory sensitivity and specificity .

- Pheromone Mimicry and Control : Investigations into synthetic analogs of Petromyzonol sulfate suggest potential applications in controlling invasive sea lamprey populations by disrupting their spawning behavior through pheromone mimicry .

- Comparative Efficacy : A comparative analysis revealed that while other bile acids have various roles in digestion and metabolism, Petromyzonol 24-Sulfate is uniquely effective at very low concentrations for behavioral modulation in sea lampreys .

Eigenschaften

IUPAC Name |

sodium;[(4S)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O7S.Na/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26;/h14-22,25-27H,4-13H2,1-3H3,(H,28,29,30);/q;+1/p-1/t14-,15+,16+,17+,18-,19-,20+,21-,22-,23-,24+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGPBNKCHYMHIS-OPBQQCMKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCOS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCOS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858292 | |

| Record name | sodium;[(4S)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271318-61-6 | |

| Record name | sodium;[(4S)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.